molecular formula C21H16ClNO2 B5579797 N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide

N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide

Cat. No.: B5579797
M. Wt: 349.8 g/mol
InChI Key: HXRFGNJVSZFYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide is a chemical compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the xanthene core structure imparts unique photophysical properties, making it useful in fluorescence-based applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO2/c22-15-11-9-14(10-12-15)13-23-21(24)20-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)20/h1-12,20H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRFGNJVSZFYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 4-chlorobenzylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of high-purity starting materials and efficient purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various analytical techniques due to its photophysical properties.

    Biology: Employed in bioimaging and as a marker in cellular studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The compound’s photophysical properties also enable it to act as a fluorescent marker, allowing for the visualization of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Similar in structure but lacks the xanthene core.

    N-(4-bromophenyl)methyl-9H-xanthene-9-carboxamide: Similar structure with a bromine atom instead of chlorine.

    N-(4-methylphenyl)methyl-9H-xanthene-9-carboxamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide is unique due to its combination of the xanthene core and the 4-chlorophenyl group. This combination imparts distinct photophysical properties and potential biological activities, making it a valuable compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.